Cas no 2172275-46-4 (bicyclo3.2.0heptane-2-sulfonyl chloride)

Bicyclo[3.2.0]heptane-2-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by its rigid bicyclic framework, which imparts steric and electronic properties distinct from linear or monocyclic analogs. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, where its constrained structure can influence reactivity and selectivity. The bicyclo[3.2.0]heptane backbone enhances stability and may confer unique stereochemical outcomes in downstream applications. Its reactivity with nucleophiles is well-suited for modifying pharmaceuticals, agrochemicals, or advanced materials, offering synthetic chemists a tool for introducing sulfonyl groups in structurally complex environments.
bicyclo3.2.0heptane-2-sulfonyl chloride structure
2172275-46-4 structure
Product Name:bicyclo3.2.0heptane-2-sulfonyl chloride
CAS No:2172275-46-4
MF:C7H11ClO2S
MW:194.679040193558
CID:5998801
PubChem ID:165871021
Update Time:2025-05-24

bicyclo3.2.0heptane-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • bicyclo3.2.0heptane-2-sulfonyl chloride
    • EN300-1451288
    • 2172275-46-4
    • bicyclo[3.2.0]heptane-2-sulfonyl chloride
    • AKOS040810860
    • Inchi: 1S/C7H11ClO2S/c8-11(9,10)7-4-2-5-1-3-6(5)7/h5-7H,1-4H2
    • InChI Key: SPQFRDAYWNAJRJ-UHFFFAOYSA-N
    • SMILES: ClS(C1CCC2CCC21)(=O)=O

Computed Properties

  • Exact Mass: 194.0168285g/mol
  • Monoisotopic Mass: 194.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.5Ų

bicyclo3.2.0heptane-2-sulfonyl chloride Pricemore >>

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Additional information on bicyclo3.2.0heptane-2-sulfonyl chloride

Bicyclo[3.2.0]heptane-2-sulfonyl Chloride: A Comprehensive Overview

Bicyclo[3.2.0]heptane-2-sulfonyl chloride, also known by its CAS number 2172275-46-4, is a unique organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various functional materials and pharmaceuticals.

The structure of bicyclo[3.2.0]heptane-2-sulfonyl chloride is characterized by a bicyclic framework, specifically a bicyclo[3.2.0]heptane system, with a sulfonyl chloride group attached at the 2-position of the ring system. This arrangement imparts unique electronic and steric properties to the molecule, making it highly versatile in chemical transformations.

Recent studies have highlighted the potential of bicyclo[3.2.0]heptane-2-sulfonyl chloride as a key intermediate in the synthesis of advanced materials, such as high-performance polymers and biodegradable plastics. Researchers have demonstrated that the compound can undergo various nucleophilic substitutions and coupling reactions, enabling the creation of tailored materials with enhanced mechanical and thermal properties.

In addition to its role in materials science, bicyclo[3.2.0]heptane-2-sulfonyl chloride has also been explored in medicinal chemistry for its potential as a building block in drug discovery programs targeting complex biological systems.

One of the most promising applications of this compound is its use in the development of novel antibiotics and antiviral agents.

Furthermore, recent advancements in catalytic methods have enabled more efficient syntheses of bicyclo[3.2.0]heptane-2-sulfonyl chloride, reducing production costs and enhancing its scalability for industrial applications.

From an environmental standpoint, researchers are investigating ways to minimize the ecological footprint associated with the production and use of bicyclo[3.2.]heptane-2-sulfonyl chloride, ensuring that its benefits are realized without compromising sustainability goals.

In conclusion, bicyclo[3.]heptane- sulfonyl chloride stands as a testament to the ingenuity and progress in modern chemistry, offering vast opportunities for innovation across multiple disciplines.

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